molecular formula C13H14ClNO2 B13923862 1-(3-Chloro-4-methylbenzoyl)-4-piperidinone CAS No. 223632-66-4

1-(3-Chloro-4-methylbenzoyl)-4-piperidinone

Cat. No.: B13923862
CAS No.: 223632-66-4
M. Wt: 251.71 g/mol
InChI Key: UUJLMFXBFSJTTM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylbenzoyl)-4-piperidinone is an organic compound that features a piperidinone ring substituted with a 3-chloro-4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylbenzoyl)-4-piperidinone typically involves the acylation of 4-piperidinone with 3-chloro-4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylbenzoyl)-4-piperidinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different substituents on the benzoyl ring.

    Reduction: Alcohol derivatives of the piperidinone ring.

    Oxidation: Carboxylic acid derivatives of the benzoyl ring.

Scientific Research Applications

1-(3-Chloro-4-methylbenzoyl)-4-piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylbenzoyl)-4-piperidinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylbenzoyl)pyrrolidine
  • 1-(3-Chloro-4-methylbenzoyl)-4-piperidine
  • 1-(3-Chloro-4-methylbenzoyl)-4-morpholinone

Uniqueness: 1-(3-Chloro-4-methylbenzoyl)-4-piperidinone is unique due to its specific substitution pattern and the presence of both a piperidinone ring and a chloromethylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

223632-66-4

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

1-(3-chloro-4-methylbenzoyl)piperidin-4-one

InChI

InChI=1S/C13H14ClNO2/c1-9-2-3-10(8-12(9)14)13(17)15-6-4-11(16)5-7-15/h2-3,8H,4-7H2,1H3

InChI Key

UUJLMFXBFSJTTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(=O)CC2)Cl

Origin of Product

United States

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